molecular formula C9H8N4O B8292526 2-Amino-5-imidazol-1-ylpyridine-3-carbaldehyde

2-Amino-5-imidazol-1-ylpyridine-3-carbaldehyde

Cat. No. B8292526
M. Wt: 188.19 g/mol
InChI Key: NJEQBYLYROICBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-imidazol-1-ylpyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-amino-5-imidazol-1-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H8N4O/c10-9-7(5-14)3-8(4-12-9)13-2-1-11-6-13/h1-6H,(H2,10,12)

InChI Key

NJEQBYLYROICBE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=CC(=C(N=C2)N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 mg (1.210 mmol) of 2-amino-5-iodopyridine-3-carbaldehyde and 24 mg (3.629 mmol) of imidazole are dissolved in ml of DMSO in a nitrogen-filled microwave vessel. 51.6 mg (0.363 mmol) of trans-N,N-dimethyl-1,2-cyclohexanediamine, 69.1 mg (0.363 mmol) of copper iodide, 523.8 mg (2.468 mmol) of K3PO4 and 5 ml of toluene is added. The reaction mixture is irradiated with microwaves for 2 hours at 150° C. The reaction mixture is cooled to room temperature, filtered off, and the solvent is removed. Water/ethyl acetate is added to the residue. The organic phase is separated, and the aqueous phase is extracted a further 2× with ethyl acetate. The combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed, giving 2-amino-5-imidazol-1-ylpyridine-3-carbaldehyde; HPLC-MS [M+H]+ 189.2.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
51.6 mg
Type
reactant
Reaction Step Two
Name
Quantity
523.8 mg
Type
reactant
Reaction Step Two
Quantity
69.1 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.